molecular formula C11H16N2O2 B15296159 Ethyl 2-amino-3-(4-aminophenyl)propanoate

Ethyl 2-amino-3-(4-aminophenyl)propanoate

Cat. No.: B15296159
M. Wt: 208.26 g/mol
InChI Key: RAXLHWJKWFXAAE-UHFFFAOYSA-N
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Description

4-amino-l-phenylalanine ethyl ester is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of an amino group at the para position of the phenyl ring and an ethyl ester group attached to the carboxyl group of the phenylalanine backbone. It is a white to faint beige solid and is used in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-l-phenylalanine ethyl ester typically involves the esterification of 4-amino-l-phenylalanine. One common method is to react 4-amino-l-phenylalanine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ethyl ester .

Industrial Production Methods

In an industrial setting, the production of 4-amino-l-phenylalanine ethyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-l-phenylalanine ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-l-phenylalanine ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-l-phenylalanine ethyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the ethyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. This compound can inhibit or activate specific enzymes, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-l-phenylalanine ethyl ester is unique due to the presence of both the amino group and the ethyl ester group. This combination allows it to participate in a wider range of chemical reactions and enhances its utility in various applications compared to its analogs .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 2-amino-3-(4-aminophenyl)propanoate

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,12-13H2,1H3

InChI Key

RAXLHWJKWFXAAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)N)N

Origin of Product

United States

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